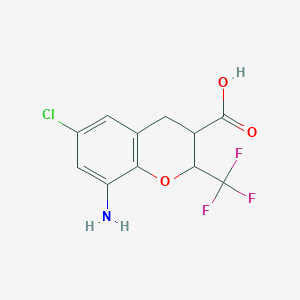
4-(Chloromethyl)-1-(methylsulfanyl)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1-(methylsulfanyl)hexane is an organic compound with the molecular formula C8H17ClS It is characterized by the presence of a chloromethyl group and a methylsulfanyl group attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-(methylsulfanyl)hexane typically involves the chlorination of 1-(methylsulfanyl)hexane. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-1-(methylsulfanyl)hexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to remove the chloromethyl group, yielding 1-(methylsulfanyl)hexane.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Products such as 4-(azidomethyl)-1-(methylsulfanyl)hexane or 4-(thiocyanatomethyl)-1-(methylsulfanyl)hexane.
Oxidation: Products like 4-(chloromethyl)-1-(methylsulfinyl)hexane or 4-(chloromethyl)-1-(methylsulfonyl)hexane.
Reduction: 1-(methylsulfanyl)hexane.
Applications De Recherche Scientifique
4-(Chloromethyl)-1-(methylsulfanyl)hexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its functional groups.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Biological Studies: The compound’s derivatives can be used to study biological pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-1-(methylsulfanyl)hexane involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The methylsulfanyl group can undergo oxidation, altering the compound’s chemical properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)-1-(methylsulfanyl)hexane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-1-(ethylsulfanyl)hexane: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
4-(Chloromethyl)-1-(methylsulfanyl)pentane: Similar structure but with a pentane backbone instead of a hexane backbone.
Uniqueness
4-(Chloromethyl)-1-(methylsulfanyl)hexane is unique due to its specific combination of functional groups and its hexane backbone. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial chemistry.
Propriétés
Formule moléculaire |
C8H17ClS |
|---|---|
Poids moléculaire |
180.74 g/mol |
Nom IUPAC |
4-(chloromethyl)-1-methylsulfanylhexane |
InChI |
InChI=1S/C8H17ClS/c1-3-8(7-9)5-4-6-10-2/h8H,3-7H2,1-2H3 |
Clé InChI |
FOBIGALAVVQRSU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCSC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


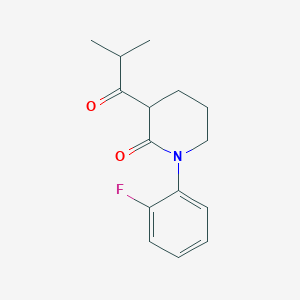

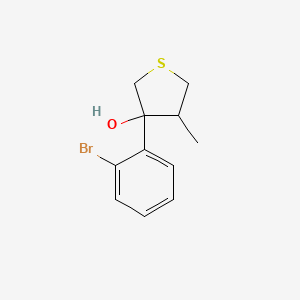
![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine](/img/structure/B13224017.png)
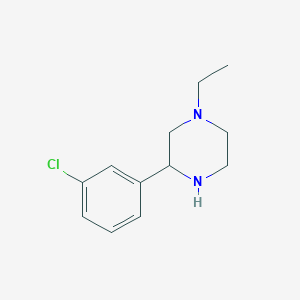
![2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide](/img/structure/B13224031.png)
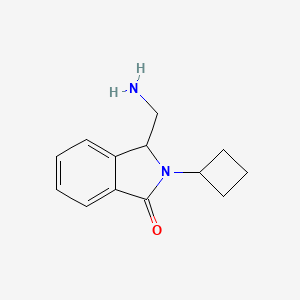
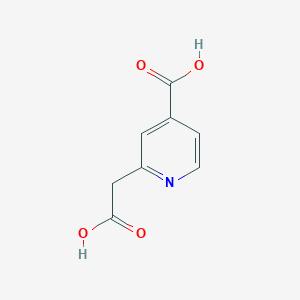

![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13224072.png)

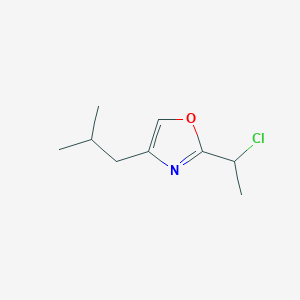
![ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13224097.png)
